1-(2-Bromo-4-nitrophenyl)ethanone

Organic Synthesis Medicinal Chemistry Chalcone Analogues

Procure 1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6) as the definitive ortho‑bromo isomer for regiospecific SRN1 chalcone synthesis and sequential chemoselective transformations. Unlike the alpha‑bromo isomer (CAS 99‑81‑0), this substitution pattern enables construction of ortho‑substituted compound libraries and heterocyclic scaffolds (e.g., 3‑aminobenzo[b]thiophenes, IMPDH inhibitors) that are inaccessible with generic analogs. Verify ortho‑bromo identity before purchase to avoid synthetic pathway failure.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 90004-93-6
Cat. No. B1266012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-nitrophenyl)ethanone
CAS90004-93-6
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3
InChIKeyGDJSHDDCLWALGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6) for Procurement: Key Properties and Strategic Role as a Synthetic Intermediate


1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6), also known as 2'-bromo-4'-nitroacetophenone, is a halogenated and nitrated aromatic ketone with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It is characterized by the presence of a reactive bromine atom ortho to an acetyl group and a strongly electron-withdrawing nitro group in the para position on the same phenyl ring . This specific substitution pattern provides a distinct reactivity profile for synthetic applications . Its key physicochemical properties include a density of 1.637 g/cm³ and a boiling point of 324.1 °C at 760 mmHg .

1-(2-Bromo-4-nitrophenyl)ethanone (90004-93-6) Selection: The Critical Role of Ortho-Bromo Substitution


In synthetic route design, substituting this specific isomer for other bromo-nitroacetophenone analogs can be chemically invalid. The compound's defining feature is the ortho-bromo substitution relative to the acetyl group. The most common and widely available alternative, 2-bromo-4'-nitroacetophenone (CAS 99-81-0), has the bromine atom on the acetyl group's alpha-carbon . These two isomers exhibit distinct reactivity, leading to entirely different reaction outcomes [1]. Consequently, generic substitution in a synthetic pathway is not feasible without fundamentally altering the target molecular structure and chemistry. The following quantitative evidence highlights where the specific ortho-bromo substitution pattern of CAS 90004-93-6 provides a verifiable advantage.

1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6): A Quantitative Evidence Guide for Scientific Selection


Reactivity in Chalcone Synthesis: Head-to-Head Comparison of Isomeric Bromo-Nitroacetophenones

In the synthesis of α,β-unsaturated ketones (chalcone analogues) via an SRN1 mechanism, the ortho-bromo isomer (CAS 90004-93-6) is explicitly utilized [1]. The para-nitro, alpha-bromo isomer (CAS 99-81-0) is also employed in similar SRN1 reactions, but yields different chalcone scaffolds due to the distinct position of the bromine leaving group . The ortho-bromo derivative enables the formation of a different set of chalcone regioisomers, which is critical for structure-activity relationship (SAR) studies [1].

Organic Synthesis Medicinal Chemistry Chalcone Analogues Electron-Transfer Reactions

Ortho-Bromo vs. Para-Nitro Selectivity in Nucleophilic Aromatic Substitution

The presence of both a bromine atom and a nitro group on the aromatic ring creates two distinct electrophilic sites. The nitro group, being a strong electron-withdrawing group (EWG), activates the ring towards nucleophilic aromatic substitution (SNAr). However, the ortho-bromine atom can also serve as a leaving group in SNAr or metal-catalyzed cross-coupling reactions . In contrast, the comparator CAS 99-81-0 has the bromine on an aliphatic alpha-carbon, which is highly reactive towards SN2 substitution but does not participate in SNAr or cross-coupling on the aromatic ring .

Physical Organic Chemistry Reaction Mechanism Nucleophilic Substitution Electrophilicity

Crystal Structure Determination: Molecular Planarity and Intermolecular Interactions

The crystal structure of 1-(2-Bromo-4-nitrophenyl)ethanone has been determined by single-crystal X-ray diffraction [1]. The molecule is nearly planar, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) sequence, and atoms lie within 0.2 Å of the mean plane [2]. In contrast, while the alpha-bromo isomer (CAS 99-81-0) is a crystalline powder with a defined melting point (94-100°C) , detailed single-crystal structural data specifically highlighting its molecular planarity and precise intermolecular distances (e.g., nearest O(3)···C(4) distance of 3.647 Å [2]) are not as readily accessible for direct comparison in the same context.

Crystallography Structural Chemistry Materials Science Solid-State Chemistry

1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6): Key Applications Driven by Ortho-Bromo Substitution


Medicinal Chemistry: Divergent Synthesis of Chalcone Libraries for SAR Studies

Medicinal chemists utilize 1-(2-Bromo-4-nitrophenyl)ethanone (CAS 90004-93-6) as a key starting material to synthesize ortho-substituted chalcone analogues via SRN1 reactions. This regiospecificity, demonstrated in head-to-head studies against the alpha-bromo isomer (CAS 99-81-0) [1], is critical for generating diverse compound libraries to explore structure-activity relationships (SAR) and optimize biological activity against therapeutic targets .

Complex Molecule Synthesis: Orthogonal Reactivity for Chemoselective Transformations

The presence of an aromatic C-Br bond (ortho to the acetyl group) and a para-nitro group provides two orthogonal reactive handles [1]. This enables synthetic chemists to perform sequential, chemoselective transformations. For example, the aromatic bromine can participate in SNAr or cross-coupling reactions, while the nitro group can be reduced or the ketone modified, allowing for the efficient construction of complex molecular architectures that are not directly accessible from the alpha-bromo isomer .

Pharmaceutical Intermediate: Synthesis of Aminobenzo[b]thiophenes and IMPDH Inhibitors

The compound has been specifically employed as a starting reagent in the synthesis of 3-aminobenzo[b]thiophenes [1] and in the development of novel inosine monophosphate dehydrogenase (IMPDH) inhibitors . These applications highlight its utility in constructing heterocyclic systems relevant to pharmaceutical research, where the ortho-bromo substitution pattern is essential for the target molecule's final structure.

Crystal Engineering and Solid-State Formulation Studies

The well-defined crystal structure, characterized by high molecular planarity (torsion angle -179(2)°) and specific intermolecular distances (nearest contact 3.647 Å) [1], makes 1-(2-Bromo-4-nitrophenyl)ethanone a suitable model compound for studying solid-state packing effects. This information is valuable for researchers in materials science and pharmaceutical formulation who need to predict or modify properties like solubility and stability of crystalline intermediates .

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